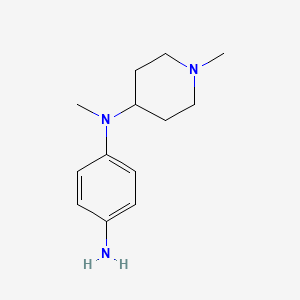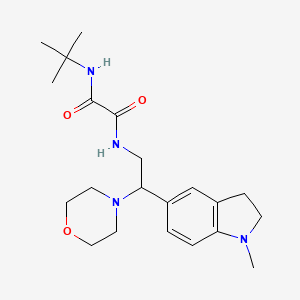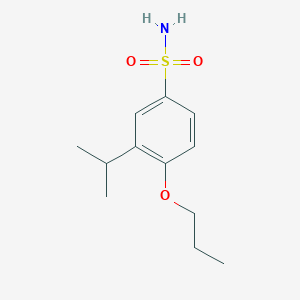
N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine” is a chemical compound with the molecular formula C12H19N3 . It has a molecular weight of 205.3022 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two amine groups and a methylpiperidinyl group . The InChI code for this compound is 1S/C12H19N3/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9,13H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 205.3022 . More specific properties like melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Spectroscopic and Structural Characterization
One study describes the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine derivatives, showcasing the compound's relevance in understanding molecular interactions and properties (Kolev et al., 2009). These findings highlight the compound's potential in material science and spectroscopy.
Catalysis in Organic Reactions
Diamines, including those structurally related to "N-methyl-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine," have been found to serve as highly effective organocatalysts in carbon–carbon bond formation reactions. This application is crucial for the development of new synthetic routes in organic chemistry, offering efficient and environmentally friendly alternatives (Climent et al., 2007).
Vibrational and Conformational Analysis
The molecule N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB) was synthesized and characterized, including a meticulous conformational analysis. This work underscores the importance of these compounds in studying molecular vibrations, conformations, and their implications for material properties (Subashchandrabose et al., 2013).
Fluorescent Receptor Development
Another study highlighted the design of a chemosensor molecule based on the benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition. This application demonstrates the compound's potential in developing sensitive and selective sensors for environmental and analytical chemistry (Pawar et al., 2015).
Corrosion Inhibition
Research has also explored the use of novel aromatic diamine compounds as corrosion inhibitors, offering insights into their mechanism of action and potential application in protecting metals against corrosion. This aspect is particularly relevant for materials engineering and industrial applications (Shin et al., 2004).
Advanced Material Synthesis
In the realm of polymer science, diamines are utilized in the synthesis of soluble and thermally stable polyimides, illustrating their critical role in creating high-performance materials with applications ranging from aerospace to electronics (Ghaemy & Alizadeh, 2009).
Propriétés
IUPAC Name |
4-N-methyl-4-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-9-7-13(8-10-15)16(2)12-5-3-11(14)4-6-12/h3-6,13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDYFMUVKHEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)
![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)


![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)
